Rac-(1R,3R,6S)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Description
(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid (CAS: 1909327-73-6) is a bicyclic carboxylic acid derivative with a strained bicyclo[4.1.0]heptane core. Its molecular formula is C₈H₁₀F₂O₂, with a molecular weight of 176.16 g/mol . The compound features two fluorine atoms at the 7,7-positions and a carboxylic acid group at position 3, conferring distinct electronic and steric properties. Predicted physicochemical properties include a density of 1.34 g/cm³, boiling point of 264.7°C, and acidity (pKa) of 4.26 . Its rigid bicyclic structure and fluorine substituents make it a candidate for medicinal chemistry, particularly in modulating pharmacokinetic profiles or enzyme interactions.
Properties
CAS No. |
2218436-73-6 |
|---|---|
Molecular Formula |
C8H10F2O2 |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12)/t4-,5+,6-/m0/s1 |
InChI Key |
MYWUIPSUJMURKN-JKUQZMGJSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,6S)-7,7-Difluorobicyclo[410]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups.
Reduction: Reduction of the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Replacement of the fluorine atoms or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.1.0]heptane Derivatives
(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid Ethyl Ester (QE-5192, CAS: 1210348-12-1)
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Key Differences :
- Replaces the 7,7-difluoro groups with a single oxygen atom (7-oxa).
- Contains an ethyl ester (–COOEt) instead of a carboxylic acid (–COOH).
- Lower molecular weight and polarity compared to the difluoro analog.
- Applications : Used as a synthetic intermediate in organic chemistry, particularly for ring-opening or functionalization reactions .
rel-Ethyl (1R,3S,4R,6S)-4-[[(Phenylmethoxy)carbonyl]amino]-7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS: N/A)
- Molecular Formula: C₁₇H₂₁NO₅
- Key Differences :
- Features a benzyloxycarbonyl-protected amine at position 3.
- Combines ester and carbamate functionalities, increasing steric bulk.
- Applications: Potential building block for peptidomimetics or bioactive molecules .
Difluorinated Bicyclic Carboxylic Acids
(1R,5S,6s)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic Acid
- Molecular Formula : C₇H₈F₂O₂
- Molecular Weight : 162.13 g/mol
- Key Differences :
- Smaller bicyclo[3.1.0]hexane ring system.
- Difluoro substituents at 3,3-positions instead of 7,7-positions.
- Lower molecular weight and altered ring strain.
- Applications : Unreported in the literature but structurally relevant for comparative studies .
Tricyclic and Heteroatom-Containing Analogs
(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid (CAS: 52730-40-2)
- Molecular Formula : C₈H₈O₃
- Molecular Weight : 152.15 g/mol
- Key Differences :
- Tricyclic scaffold with an additional fused cyclopropane ring.
- Contains a ketone (5-oxo) group instead of fluorine.
- Applications: Potential precursor for strained chiral catalysts .
7-Oxa-3-azabicyclo[4.1.0]heptane Derivatives
- Example: tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1268521-10-3) Molecular Formula: C₁₀H₁₇NO₃ Key Differences:
- Nitrogen and oxygen atoms replace two carbons in the bicyclic system.
- tert-Butyl ester protects the carboxylic acid.
Structural and Functional Analysis
Substituent Effects
- Fluorine vs. Oxygen : The 7,7-difluoro groups in the target compound increase electronegativity and metabolic stability compared to 7-oxa analogs, which may enhance bioavailability .
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables direct participation in hydrogen bonding or salt formation, critical for target binding in bioactive molecules. Esters (e.g., QE-5192) are typically prodrug forms .
Comparative Data Table
Q & A
Q. How can computational methods predict the biological activity of derivatives of this compound?
- Methodological Answer : Cheminformatics tools (e.g., molecular docking, QSAR models) screen derivatives for target binding. For example, ZINC001645993538, a structurally related compound, was identified as a potential anti-SARS-CoV-2 candidate via docking into viral protease active sites . Density Functional Theory (DFT) calculations optimize fluorination effects on electronic properties and bioavailability.
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in / NMR or IR data may arise from conformational flexibility or solvent effects.
- Step 1 : Compare experimental data with computed spectra (e.g., using Gaussian software).
- Step 2 : Variable-temperature NMR resolves dynamic processes (e.g., ring-flipping in bicyclic systems).
- Step 3 : Validate with alternative techniques like IR frequency matching (as in ) or SC-XRD .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer : Bicyclo[4.1.0]heptane systems are sensitive to ring strain.
- pH Stability : Carboxylic acid groups may undergo decarboxylation under acidic conditions. Buffered solutions (pH 7–8) are recommended for storage .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds. highlights the need to avoid heat sources (>40°C) to prevent degradation.
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis steps involving fluorinated intermediates (potential respiratory irritants) .
- Waste Disposal : Follow EPA guidelines for fluorinated organics, as outlined in for perfluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
